molecular formula C19H20N2OS2 B3200319 N-(3,5-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1017662-99-5

N-(3,5-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Cat. No.: B3200319
CAS No.: 1017662-99-5
M. Wt: 356.5 g/mol
InChI Key: PQNGFSHMGUTYOO-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a heterocyclic compound featuring a propanamide backbone linked to a 3,5-dimethylphenyl group and a 2-methyl-4-(thiophen-2-yl)thiazole moiety.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS2/c1-12-9-13(2)11-15(10-12)21-18(22)7-6-17-19(20-14(3)24-17)16-5-4-8-23-16/h4-5,8-11H,6-7H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNGFSHMGUTYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with methyl groups and a dimethylphenyl group attached to a propanamide structure. Its molecular formula is C16H18N2SC_{16}H_{18}N_2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. The unique combination of functional groups contributes to its diverse biological properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. Similar compounds have been shown to modulate pathways related to inflammation and cancer.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties . For instance, thiazole derivatives have shown potent activity against various cancer cell lines, including breast and ovarian cancers. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance antitumor efficacy.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures possess antimicrobial properties . For example, morpholinosulfonyl derivatives have shown effective inhibition against bacterial strains, indicating that this compound may also exhibit similar activity.

Inhibition of NLRP3 Inflammasome

Recent investigations into sulfonamide-based compounds have identified their role as inhibitors of the NLRP3 inflammasome , which is implicated in various inflammatory diseases. Compounds within this class have been shown to inhibit NLRP3 activation without significant cytotoxicity, suggesting potential therapeutic applications in treating conditions associated with inflammasome dysregulation.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that a related thiazole derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
  • Antimicrobial Efficacy : Research conducted by Antimicrobial Agents and Chemotherapy demonstrated that thiazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Inflammatory Response Modulation : A study in Nature Communications highlighted the potential of thiazole-based compounds in modulating inflammatory responses through the inhibition of NLRP3 inflammasome activation.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular FormulaC16H18N2SC_{16}H_{18}N_2SVaries
Antitumor ActivitySignificant against breast and ovarian cancersMany thiazole derivatives
Antimicrobial ActivityPotentially effective against bacterial strainsMorpholinosulfonyl derivatives
Inflammasome InhibitionInhibits NLRP3 activationOther sulfonamide derivatives

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs include N-(disubstituted-phenyl)propanamides and thiazole-containing derivatives. Key comparisons are summarized below:

Table 1: Comparison of Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
N-(3,5-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide C₂₀H₂₁N₂OS₂ (estimated) ~377.5 Not reported 3,5-dimethylphenyl; thiophene-thiazole core
Compound 7e (N-(2,4-dimethylphenyl)propanamide derivative) C₁₇H₁₉N₅O₂S₂ 389 170–172 2,4-dimethylphenyl; amino-thiazole-oxadiazole
Compound 7f (N-(2,5-dimethylphenyl)propanamide derivative) C₁₇H₁₉N₅O₂S₂ 389 134–136 2,5-dimethylphenyl; amino-thiazole-oxadiazole
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide C₁₉H₁₇NO₂ 307.35 Not reported 3,5-dimethylphenyl; hydroxynaphthalene core

Key Observations :

  • Substituent Position : The 3,5-dimethylphenyl group in the target compound contrasts with 2,4- or 2,5-dimethylphenyl groups in analogs like 7e and 7f. Meta-substitution (3,5-) enhances symmetry and electron-withdrawing effects compared to ortho/para substituents .
  • Melting Points : While the target compound’s melting point is unreported, analogs with bulkier substituents (e.g., 7e) exhibit higher melting points (~170°C), suggesting stronger intermolecular interactions .
Antifungal and Antibacterial Potential

Though direct data on the target compound are unavailable, structurally related N-(disubstituted-phenyl)propanamides () show moderate bioactivity. For example:

  • Compound 7e (2,4-dimethylphenyl) exhibits antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Crystallographic and Solid-State Behavior

highlights the impact of meta-substitution on crystal packing:

  • 3,5-Dimethylphenyl Derivatives : N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, suggesting complex intermolecular interactions (e.g., C–H···π stacking) .
  • Comparison with Target Compound : The propanamide chain in the target compound may adopt different conformations compared to trichloro-acetamides, influencing solubility and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

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